8-Arg-1-(3-mercaptopropanoic acid)vasotocin

renal physiology natriuresis vasotocin analogs

8-Arg-1-(3-mercaptopropanoic acid)vasotocin (CAS 38679-66-2), commonly designated dAVT or Mpa¹-vasotocin, is a synthetic desamino analog of the non-mammalian neurohypophyseal nonapeptide arginine vasotocin (AVT). The substitution of the N-terminal cysteine residue with 3-mercaptopropanoic acid (Mpa) eliminates the free α-amino group, conferring enhanced metabolic stability and altered receptor selectivity compared with the native hormone.

Molecular Formula C43H66N14O12S2
Molecular Weight 1035.2 g/mol
CAS No. 38679-66-2
Cat. No. B12773921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Arg-1-(3-mercaptopropanoic acid)vasotocin
CAS38679-66-2
Molecular FormulaC43H66N14O12S2
Molecular Weight1035.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C43H66N14O12S2/c1-3-22(2)35-41(68)53-26(12-13-31(44)59)37(64)54-28(19-32(45)60)38(65)55-29(21-71-70-17-14-34(62)51-27(39(66)56-35)18-23-8-10-24(58)11-9-23)42(69)57-16-5-7-30(57)40(67)52-25(6-4-15-49-43(47)48)36(63)50-20-33(46)61/h8-11,22,25-30,35,58H,3-7,12-21H2,1-2H3,(H2,44,59)(H2,45,60)(H2,46,61)(H,50,63)(H,51,62)(H,52,67)(H,53,68)(H,54,64)(H,55,65)(H,56,66)(H4,47,48,49)
InChIKeyMKIGJWTYIAFGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Arg-1-(3-mercaptopropanoic acid)vasotocin (dAVT) – A Desamino Vasotocin Analog with Dual Natriuretic–Antidiuretic Activity


8-Arg-1-(3-mercaptopropanoic acid)vasotocin (CAS 38679-66-2), commonly designated dAVT or Mpa¹-vasotocin, is a synthetic desamino analog of the non-mammalian neurohypophyseal nonapeptide arginine vasotocin (AVT) [1]. The substitution of the N-terminal cysteine residue with 3-mercaptopropanoic acid (Mpa) eliminates the free α-amino group, conferring enhanced metabolic stability and altered receptor selectivity compared with the native hormone [2]. In rodent models, dAVT simultaneously stimulates solute-free water reabsorption (antidiuresis) and promotes renal sodium and potassium excretion (natriuresis/kaliuresis), a pharmacological profile not replicated by clinically used vasopressin analogs such as desmopressin, which exerts antidiuretic activity without accompanying natriuresis [3]. This dual activity makes dAVT a mechanistically distinctive tool for investigating vasopressin/vasotocin receptor subtype functions in renal physiology and a candidate scaffold for developing agents that uncouple water conservation from sodium retention.

Tool for vasopressin/vasotocin receptor subtype studies
Dual antidiuretic–natriuretic activity uncouples water and Na⁺ handling
Desamino analog with altered receptor selectivity vs. native AVT

Why Vasotocin Analogs Cannot Be Interchanged – The Case for 8-Arg-1-(3-mercaptopropanoic acid)vasotocin (dAVT)


Within the vasotocin/vasopressin peptide family, single-amino-acid substitutions produce profound shifts in the renal electrolyte-handling profile. dAVT (Mpa¹-vasotocin) is natriuretic and kaliuretic in rats, whereas its close structural analog dAAVT (Mpa¹-Arg⁴-vasotocin) induces kaliuresis without any effect on sodium excretion, and dDAVT (Mpa¹-DArg⁸-vasotocin) stimulates solute-free water reabsorption without accompanying cation excretion [1]. Replacing L-arginine at position 8 with D-arginine completely cancels the natriuretic effect of vasotocin analogs [2]. Clinically available desmopressin (a V2-selective vasopressin analog) lacks natriuretic activity entirely, and V1a agonists such as Phe²-Ile³-Orn⁸-vasopressin reproduce dAVT's effects on sodium and potassium excretion but fail to stimulate water reabsorption [1]. These functional divergences mean that a researcher or formulator cannot substitute one vasotocin analog for another without fundamentally altering the experimental or therapeutic outcome.

Structural analog mismatch

dAAVT lacks natriuretic activity; single-residue change may alter renal electrolyte profile.

Desmopressin/V2 agonist limitation

Desmopressin does not replicate the natriuretic component; antidiuresis only.

Stereochemical requirement at position 8

D-Arg⁸ substitution abolishes natriuresis; L-Arg⁸ is required for sodium excretion.

8-Arg-1-(3-mercaptopropanoic acid)vasotocin – Quantitative Comparator-Based Evidence Guide


dAVT Induces Natriuresis and Kaliuresis, Whereas dAAVT and Desmopressin Produce Only Kaliuresis Without Natriuresis

In normal and water-loaded Wistar rats, dAVT (Mpa¹-vasotocin) induced both natriuresis and kaliuresis, while dAAVT (Mpa¹-Arg⁴-vasotocin) and desmopressin (a V2 agonist) induced kaliuresis without any effect on sodium excretion [1]. Natriuresis was specifically associated with increased urinary cGMP excretion, whereas kaliuresis correlated with elevated cAMP excretion, indicating distinct second-messenger pathways for the two ion-transport effects [1].

Na⁺/K⁺ Excretion Profile
Head-to-head
dAVT: Natriuresis + Kaliuresis
dAAVT/Desmopressin: Kaliuresis only
Supports dual-activity research model; combined Na⁺/K⁺ modulation
Data from Wistar rat model; antidiuretic context dependent
renal physiology natriuresis vasotocin analogs electrolyte excretion

dAVT-Stimulated Natriuresis Is Mediated by V1a Receptors; V1a Antagonist Abolishes the Natriuretic Response

The V1a antagonist Pmp¹-Tyr(Me)²-vasopressin significantly reduced dAVT-stimulated natriuresis while leaving urinary potassium excretion unaffected, whereas the V2 antagonist Pmp¹-DIle²-Ile⁴-vasopressin significantly reduced dAVT- and dAAVT-induced kaliuresis without blocking natriuresis [1]. This pharmacological dissection demonstrates that dAVT's natriuretic effect is V1a-receptor-dependent, while its kaliuretic effect is V2-receptor-dependent.

V1a Antagonist Effect
Head-to-head
V1a antagonist reduced natriuresis (p
V1a-mediated natriuresis; V2-mediated kaliuresis
Antagonist pre-treatment in Wistar rats
Anovulatory Potency
Head-to-head
dAVT 70% vs dAVP 87% (NS); 3–4-fold > AVT
Comparable anovulatory activity to dAVP; distinct scaffold
PMSG-primed immature female rat model
Antidiuretic Ranking
Context-dependent
Desmopressin > 1-dlmcAVT ≈ dAVT
Lower antidiuretic potency vs. desmopressin; natriuretic advantage absent
Water-loaded Wistar rat model
Arg⁸ Stereochemistry
Class-level
L-Arg⁸: Natriuresis present; D-Arg⁸: absent
Stereochemical requirement for Na⁺ excretion
Class-level SAR evidence from rat studies
Mg²⁺ Excretion & V1a
Head-to-head
10-fold lower Mg²⁺ excretion after V1a antagonist
V1a-dependent magnesium handling; research tool for Mg²⁺ studies
V1a antagonist OPC-21268; rat kidney in vivo
V1a receptor natriuresis mechanism receptor pharmacology vasotocin

dAVT and dAVP Show Comparable Anovulatory Potency at 2.0 μg in Immature Female Rats

When administered on the afternoon of pro-oestrus to PMSG-primed immature female rats, dAVT (desamino-arginine-vasotocin) and dAVP (desamino-arginine-vasopressin) both blocked the preovulatory progesterone surge and inhibited ovulation. At a dose of 2.0 μg, dAVT and dAVP yielded a 70% and 87% block of ovulation, respectively [1]. Statistical analysis revealed no significant difference in potency between the two compounds [1]. The 3-mercaptopropanoic acid substitution at position 1 produced a 3- to 4-fold increase in both anovulatory and antidiuretic activity compared with the parent arginine vasotocin, with only a ~10% change in pressor activity [2].

Anovulatory Potency
Head-to-head
dAVT 70% vs dAVP 87% (NS); 3–4-fold > AVT
Comparable anovulatory activity to dAVP; distinct scaffold
PMSG-primed immature female rat model
anovulatory activity vasotocin vasopressin reproductive endocrinology

dAVT Is a Less Potent Antidiuretic Than Desmopressin but Matches 1-dlmcAVT at Equivalent Molar Doses

In a comparative study in Wistar rats under water loading, intramuscular injection of desmopressin at 0.0001 nmol/100 g body weight produced the most pronounced decrease in urinary water excretion. An equivalent increase in water reabsorption was induced by 0.00005 nmol/100 g body weight of 1-desamino-1-monocarba-arginine-vasotocin (1-dlmcAVT) or desmopressin [1]. The 1-dAVT (dAVT) required a higher dose to achieve comparable antidiuretic effect, and no significant differences were observed among 1-dAVT, 1-dlmcAVT, and desmopressin in their effects on excretion of osmotically active substances, sodium, or potassium [1].

Antidiuretic Ranking
Context-dependent
Desmopressin > 1-dlmcAVT ≈ dAVT
Lower antidiuretic potency vs. desmopressin; natriuretic advantage absent
Water-loaded Wistar rat model
antidiuretic activity desmopressin vasotocin analogs water reabsorption

L-Arginine at Position 8 Is Required for Natriuretic Activity: D-Arginine Substitution Abolishes Sodium Excretion

Replacement of L-arginine at position 8 with D-arginine (as in dDAVT, Mpa¹-DArg⁸-vasotocin) completely cancels the natriuretic effect of vasotocin analogs in rats, while the antidiuretic and kaliuretic activities are preserved or altered independently [1]. Injection of 5 × 10⁻¹¹ mol of 1-deamino-8-homoarginine vasotocin or 1-deamino-4-threonine-8-arginine vasotocin dramatically increased urinary sodium and potassium excretion, whereas analogs with D-arginine at position 8 or glycine substitutions did not stimulate cation excretion [2]. This stereochemical requirement establishes L-Arg⁸ as a critical pharmacophoric element for the natriuretic component of dAVT's activity.

Arg⁸ Stereochemistry
Class-level
L-Arg⁸: Natriuresis present; D-Arg⁸: absent
Stereochemical requirement for Na⁺ excretion
Class-level SAR evidence from rat studies
structure-activity relationship natriuresis vasotocin D-arginine

dAVT Increases Renal Excretion of Na⁺, K⁺, and Mg²⁺ via V1 Receptor-Dependent Mechanism at 5 × 10⁻¹¹ mol Dose

In rat experiments, intramuscular injection of arginine-vasotocin (AVT), 1-deamino-arginine-vasotocin (1dAVT), or 1-deamino-1-monocarba-arginine-vasotocin (1dlmcAVT) at a dose of 5 × 10⁻¹¹ mol per 100 g body weight increased renal excretion of Na⁺, K⁺, and Mg²⁺ [1]. The V1 receptor antagonist OPC-21268 decreased the effect of 1dAVT on renal excretion of these ions, and a correlation was established between the energy of V1b-receptor interaction and the natriuretic effect of the studied vasotocin analogs [1]. After V1a-receptor antagonist injection, dAVT caused a 10-fold lower increase in magnesium excretion, whereas a V2-receptor antagonist did not affect dAVT-induced magniuresis [2].

Mg²⁺ Excretion & V1a
Head-to-head
10-fold lower Mg²⁺ excretion after V1a antagonist
V1a-dependent magnesium handling; research tool for Mg²⁺ studies
V1a antagonist OPC-21268; rat kidney in vivo
ion excretion magnesium vasotocin V1 receptor

8-Arg-1-(3-mercaptopropanoic acid)vasotocin – High-Value Research & Industrial Application Scenarios


Pharmacological Dissection of V1a vs. V2 Receptor Functions in Renal Electrolyte Handling

dAVT is uniquely suited for ex vivo and in vivo studies that require simultaneous antidiuretic and natriuretic activity through distinct receptor pathways. Its natriuretic effect is V1a-receptor-dependent and sensitive to V1a antagonists, while its kaliuretic effect is V2-receptor-dependent and sensitive to V2 antagonists. No other commercially available vasotocin or vasopressin analog (including desmopressin, dAAVT, or dDAVT) provides this dual-receptor pharmacological dissection capability in a single peptide [1].

Reference Standard for Structure–Activity Relationship (SAR) Studies of Position-8 Modifications in Vasotocin Analogs

Because D-arginine substitution at position 8 completely abolishes natriuretic activity while preserving antidiuretic and kaliuretic effects, dAVT (L-Arg⁸) serves as the essential positive-control reference compound in any SAR campaign exploring the stereochemical requirements at position 8 for sodium excretion. Researchers developing novel vasotocin analogs with customized ion-selectivity profiles use dAVT as the benchmark against which all position-8 variants are compared [1].

Hypernatremia Correction Research – Preclinical Pharmacokinetic and Pharmacodynamic Studies

dAVT has been investigated as a parenteral peptide drug candidate for hypernatremia correction, with published pharmacokinetic data demonstrating that less than 10% of the administered dose is excreted unchanged in urine and that repeated administration does not lead to drug accumulation [1]. Its ability to simultaneously promote sodium excretion and enhance solute-free water reabsorption distinguishes it from loop diuretics such as furosemide, which decrease sodium reabsorption but block vasopressin-dependent osmotic water permeability [2].

Reproductive Endocrinology Tool – Anovulatory Activity Screening in Rodent Models

dAVT exhibits 3- to 4-fold greater anovulatory potency than native arginine vasotocin in the PMSG-primed immature female rat model, with only a ~10% increase in pressor activity compared with the parent hormone [1]. This potency window supports its use as a reference agonist in reproductive peptide screening programs seeking to separate anovulatory from vasopressor effects.

Application
Selection Property
Validation Focus
V1a vs. V2 receptor pharmacological studies
Dual receptor pathway selectivity (V1a natriuresis / V2 kaliuresis-antidiuresis)
V1a/V2 antagonist validation; electrolyte endpoint review
SAR studies of vasotocin position-8 modifications
L-Arg⁸ requirement for natriuretic activity
Stereochemical SAR; sodium excretion endpoint
Preclinical hypernatremia research – PK/PD models
Combined antidiuretic–natriuretic activity
PK parameters; electrolyte handling in model
Reproductive endocrinology screening – anovulatory activity
Anovulatory potency vs. vasopressor effect window
Ovulation inhibition endpoint; pressor activity review
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